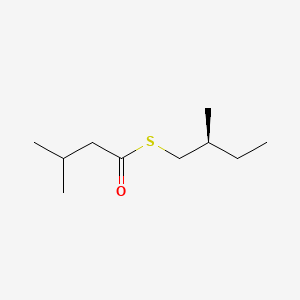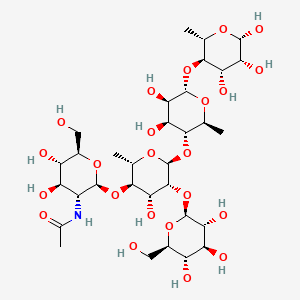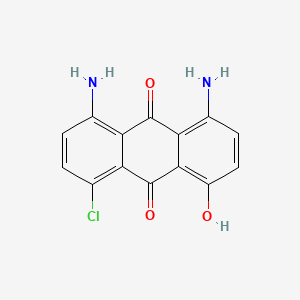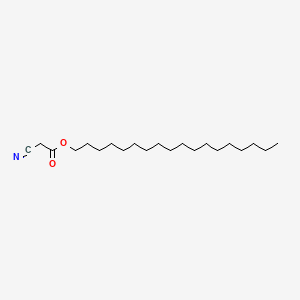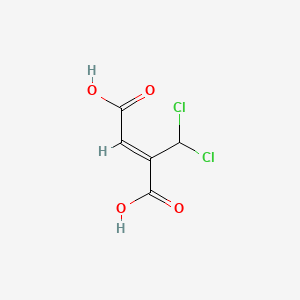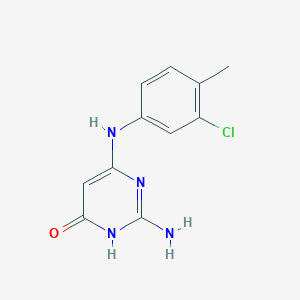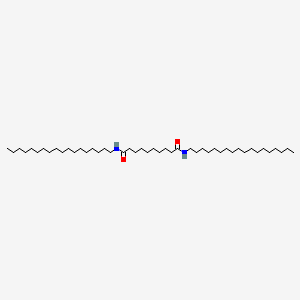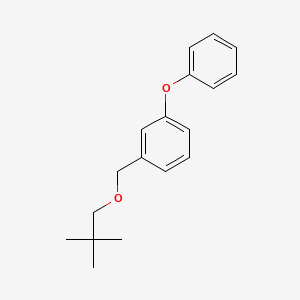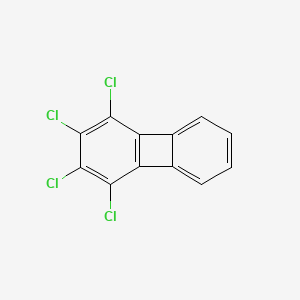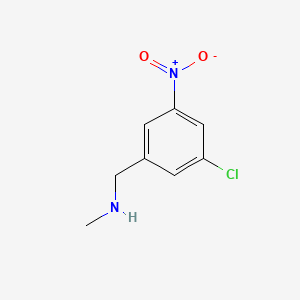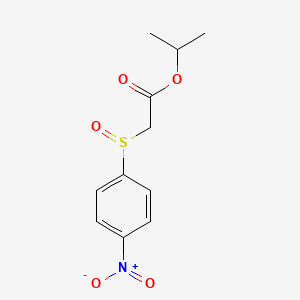
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester is an organic compound with the molecular formula C11H13NO5S. This compound is characterized by the presence of an acetic acid ester group, a nitrophenyl sulfinyl group, and an isopropyl group. It is a derivative of acetic acid and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and high yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to various biological effects. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, ((4-nitrophenyl)sulfinyl)-, ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.
Acetic acid, ((4-nitrophenyl)sulfinyl)-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Acetic acid, ((4-nitrophenyl)sulfinyl)-, butyl ester: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
139326-39-9 |
|---|---|
Fórmula molecular |
C11H13NO5S |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
propan-2-yl 2-(4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
XXEAISGVZOLVOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


